4-(4-Chlorophenyl)-1,2,3-thiadiazole
Overview
Description
4-(4-Chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of forming the thiosemicarbazide intermediate and cyclizing it under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives with altered properties.
Cyclization Reactions: The compound can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial, antiviral, and anticancer activities.
Agriculture: It has shown promise as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens.
Material Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound is structurally similar but has a different substitution pattern on the thiadiazole ring.
4-Chlorophenyl)-1,2,3-triazole: Another heterocyclic compound with a similar phenyl substitution but a different ring structure.
Uniqueness
4-(4-Chlorophenyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a compound of significant interest.
Properties
IUPAC Name |
4-(4-chlorophenyl)thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVRALRGBSCEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171253 | |
Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-23-2 | |
Record name | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18212-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Thiadiazole, 4-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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